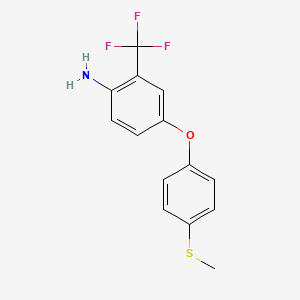
4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine
Descripción general
Descripción
The compound is an aromatic amine with a trifluoromethyl group and a methylsulfanylphenoxy group attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized for their antimicrobial and anti-inflammatory activities .Aplicaciones Científicas De Investigación
Nanofiltration Membrane Development
Researchers have explored the use of sulfonated aromatic diamine monomers, including derivatives similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, in the creation of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux and improved dye treatment efficacy, attributed to the increased surface hydrophilicity provided by the sulfonated monomers (Liu et al., 2012).
Molecular Probing and Sensing
A red-emitting sensor for mercuric ion, based on a structure similar to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine, exhibits selective and reversible Hg(II) detection in aqueous solutions. This sensor's effectiveness is attributed to its thioether-rich metal-binding unit, which can be applied in environmental monitoring and field testing (Nolan & Lippard, 2007).
Polymer Synthesis and Applications
Compounds structurally related to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been used in synthesizing various polymers. These polymers, such as fluorinated polyimides, are noted for their excellent thermal stability, mechanical properties, and low dielectric constants. Such properties make these polymers suitable for applications in electronics and materials science (Tao et al., 2009).
Liquid Crystal Technology
Diamines with structures akin to 4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine have been employed in the development of polyimide liquid crystal alignment layers. These polyimides, used in liquid crystal displays, demonstrate high thermal stability and effective vertical alignment properties, crucial for advanced display technologies (Liu et al., 2008).
Propiedades
IUPAC Name |
4-(4-methylsulfanylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-20-11-5-2-9(3-6-11)19-10-4-7-13(18)12(8-10)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFFVMGVBYENAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfanylphenoxy)-2-trifluoromethylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



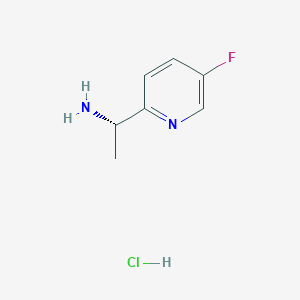
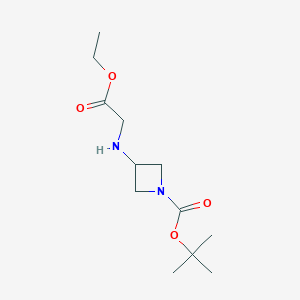
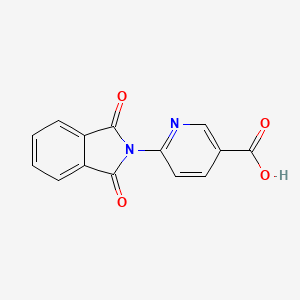
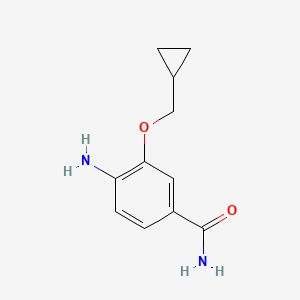
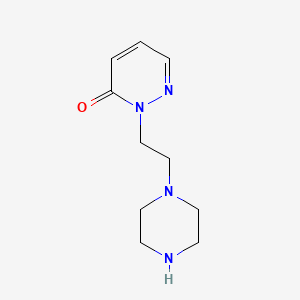
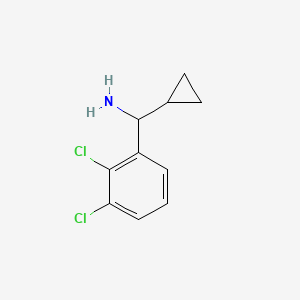
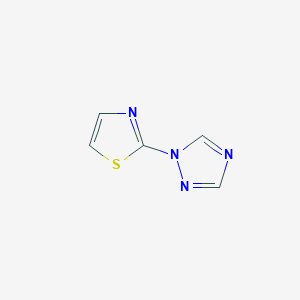
amine](/img/structure/B1401097.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)
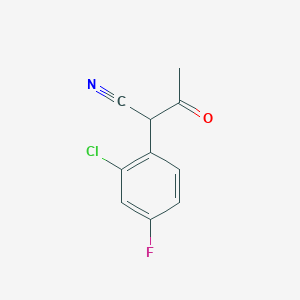
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)